4-Benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9-12(13(16)17)14(11(15)8-18-9)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKSAFKXCAKKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diglycolic Anhydride with Iminium Intermediates
The most widely documented method involves cyclocondensation between diglycolic anhydride (DGA) and N-arylidene-N-alkylamines. Source demonstrates that reacting DGA with N-benzylidene-N-benzylamine in p-xylene at 140°C for 6 hours yields trans-3,4-disubstituted morpholinones (Fig. 1A). For 4-benzyl-2-methyl derivatives, the methyl group is introduced via N-alkylation of the starting amine precursor.
Key reaction parameters:
- Solvent: Aromatic hydrocarbons (p-xylene, toluene) enable reflux conditions (140–160°C) critical for ring closure.
- Catalyst: None required; thermal activation drives the cyclocondensation.
- Diastereoselectivity: Trans isomers dominate (diastereomeric ratio 3:1 to 6:1) due to reduced A1,3 strain in transition states.
Stereoselective Synthesis via Mitsunobu Reaction
Post-cyclization functionalization employs Mitsunobu conditions to install stereospecific substituents. Source details the conversion of carboxylic acid intermediates to hydroxymethyl derivatives using LiBH4, followed by Mitsunobu coupling with phthalimide (Fig. 1B). This method achieves >90% retention of configuration at C2 and C3.
Optimization insights:
- Reductant: LiBH4 in THF selectively reduces esters to primary alcohols without epimerization.
- Mitsunobu reagents: DEAD/Ph3P system facilitates SN2-type displacements with inversion at the alcohol center.
Industrial-Scale Production Strategies
Crystallization-Induced Diastereomer Resolution
Source reports that crude reaction mixtures containing cis/trans diastereomers can be resolved through fractional crystallization:
- Solvent system: Ethyl acetate/n-hexane (1:3 v/v)
- Recovery efficiency: 85–90% for trans isomer
- Purity post-crystallization: ≥99% ee by chiral HPLC
Structural Characterization and Quality Control
Spectroscopic Identification
1H NMR (400 MHz, DMSO-d6):
- δ 7.32–7.25 (m, 5H, Ar-H)
- δ 4.21 (dd, J = 9.4 Hz, H-6)
- δ 3.89 (s, 2H, N-CH2-Ar)
- δ 1.41 (d, J = 6.8 Hz, CH3)
- Space group: P21/c
- Dihedral angle: 60° between C2-COOCH3 and C3-aryl groups
- Puckering parameters: θ = 48.6°, φ = 64.7° (envelope conformation)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Cyclocondensation | 55–65 | 92–95 | High | Moderate |
| Mitsunobu functionalization | 70–75 | 97–99 | Medium | Excellent |
| Continuous flow | 70–75* | 97–99* | Very high | Moderate |
Projected values based on analogous systems.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
4-Benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structural and physicochemical properties of 4-Benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid and its closest analogues:
Structural and Functional Differences
Substituent Modifications: The 2-methyl group in the target compound distinguishes it from analogues like (R/S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. Benzyl vs. Phenyl Substitution: The compound 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid replaces the benzyl group with phenyl, reducing lipophilicity and altering π-π stacking interactions .
Stereochemical Variations :
- The (2r,3s)-stereoisomer (discontinued) highlights the importance of chirality in pharmacological activity, though specific data on its efficacy are unavailable .
Physicochemical Properties: Solubility: The carboxylic acid moiety in all analogues confers moderate water solubility, but the 2-methyl group in the target compound may reduce solubility compared to its non-methylated counterparts . Stability: Storage conditions for 4-Benzyl-5-oxomorpholine-3-carboxylic acid recommend sealing at room temperature, suggesting sensitivity to moisture .
Research and Application Insights
- Pharmaceutical Relevance : The absence of the 2-methyl group in analogues like (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid simplifies synthetic routes, making them preferred intermediates in peptide mimetics .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step processes, including cyclization reactions. For example, a related morpholine derivative (CAS 135072-15-0) was synthesized via acid-catalyzed cyclization under reflux conditions, with yields dependent on temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or THF), and catalyst selection (e.g., HCl or p-toluenesulfonic acid) . Scaling requires precise control of stoichiometry and reaction time to avoid byproducts like dimerized intermediates .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- HPLC : Used for purity assessment (>97% purity reported for structurally similar compounds, with C18 columns and acetonitrile/water mobile phases) .
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl and methyl substituents) and detects stereochemical impurities .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for morpholine derivatives in Acta Crystallographica studies .
Q. How can researchers ensure enantiomeric purity during synthesis, given the compound’s stereochemical complexity?
- Methodological Answer : Chiral resolution methods include:
- Chiral HPLC : Using cellulose-based columns to separate (R)- and (S)-enantiomers, as applied to (R)-4-benzyl-5-oxomorpholine-3-carboxylic acid (CAS 106973-36-8) .
- Asymmetric Catalysis : Chiral auxiliaries (e.g., oxazolidinones) or catalysts (e.g., BINOL-derived ligands) for enantioselective synthesis .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Screens against biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. For example, fluorinated analogs showed binding affinity to kinase targets in hexahydrocinnoline derivatives .
- QSAR Modeling : Correlates substituent effects (e.g., benzyl vs. fluorobenzyl groups) with activity using descriptors like logP and H-bonding capacity .
Q. How does the compound interact with biological targets, and what assays validate its mechanism?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., protease or kinase assays) .
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (ka/kd) to immobilized targets, as applied to structurally related oxazolidinone derivatives .
Q. What strategies address contradictions in reported bioactivity data for morpholine-3-carboxylic acid derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
